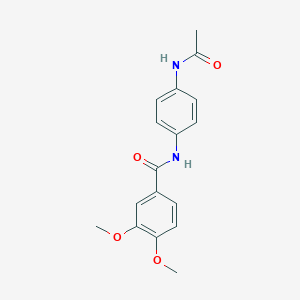
N-(4-acetamidophenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-3,4-dimethoxybenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a dimethoxybenzamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3,4-dimethoxybenzamide typically involves the acetylation of 4-aminophenol followed by a coupling reaction with 3,4-dimethoxybenzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acetylation process. The coupling reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation and coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N-(4-acetamidophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the original ones.
科学的研究の応用
N-(4-acetamidophenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-(4-acetamidophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the dimethoxybenzamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-[4-(acetylamino)phenyl]sulfonyl-3’-N-demethylazithromycin: A related compound with a sulfonyl group instead of the dimethoxybenzamide moiety.
N-[4-(acetylamino)phenyl]sulfinylphenylacetamide: Contains a sulfinyl group in place of the dimethoxybenzamide moiety.
Uniqueness
N-(4-acetamidophenyl)-3,4-dimethoxybenzamide is unique due to the presence of both acetylamino and dimethoxybenzamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H18N2O4 |
|---|---|
分子量 |
314.34g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)18-13-5-7-14(8-6-13)19-17(21)12-4-9-15(22-2)16(10-12)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
InChIキー |
HBCBLCXSQDIKHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


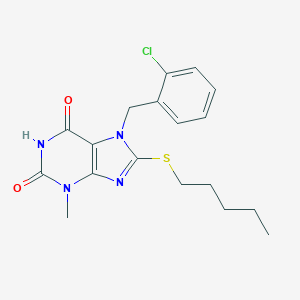
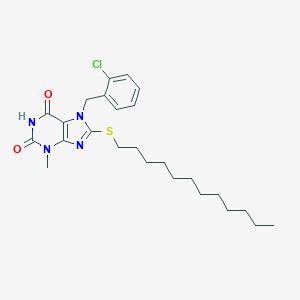
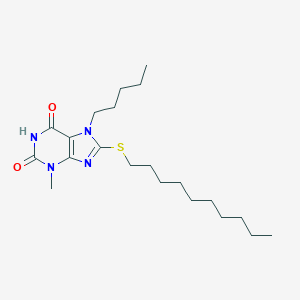

![8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404574.png)
![8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404575.png)
![3-methyl-7-nonyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404576.png)
![7-hexadecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404577.png)
![7-hexadecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404580.png)
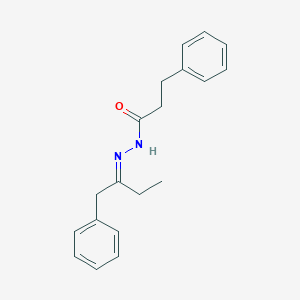
![1,3-Dibenzyl-2-[2-(benzyloxy)phenyl]imidazolidine](/img/structure/B404583.png)
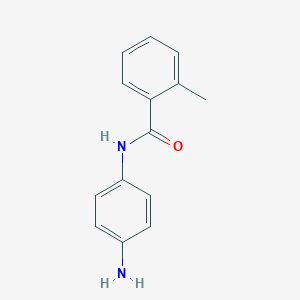
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide](/img/structure/B404587.png)

